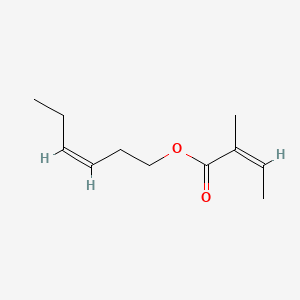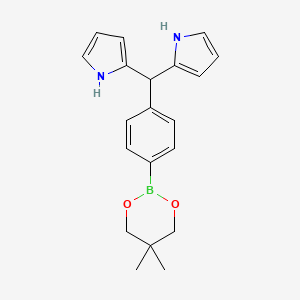
T140-Peptid
Übersicht
Beschreibung
The T140 peptide is a 14-residue peptide that contains a single disulfide bridge, an amidated C terminus, and a 4-fluorobenzoyl group at the N terminus . It is known to possess high antagonistic activity and high binding affinity to the chemokine receptor CXCR4 . The interaction between T140 and CXCR4 plays a significant role in tumor migration, invasion, and proliferation .
Synthesis Analysis
The T140 peptide has been subjected to various modifications for the purposes of imaging CXCR4 . In one study, the T140 derivative was conjugated to 1,4,7-triazacyclononane-triacetic acid (NOTA) and labeled with Al[18F] within 30 minutes . The radiochemical yield was 58±5.3% at the end of synthesis, based on fluoride-18 activity .
Molecular Structure Analysis
The T140 peptide is a CXCR4 antagonist that belongs to the family A GPCR . It mediates directed cell migration in development and during inflammation and cancer metastasis .
Chemical Reactions Analysis
The T140 peptide has been labeled with 4-[18F]-fluorobenzoate at the N terminus for CXCR4 imaging in vivo . The labeling of Al[^18F]NOTA-T140 was completed within 30 minutes with a radiochemical yield of 58±5.3% at the end of synthesis .
Physical And Chemical Properties Analysis
The T140 peptide is a 14-residue peptide containing a single disulfide bridge, an amidated C terminus, and a 4-fluorobenzoyl group at the N terminus . It has high CXCR4 antagonistic activity and high binding affinity .
Wissenschaftliche Forschungsanwendungen
Krebsdiagnostik und -prognose
Das T140-Peptid hat eine maßgebliche Rolle bei der Entwicklung von Diagnoseinstrumenten für Krebs gespielt. Es wird in der PET-Bildgebung verwendet, um die Expression von CXCR4 auf Tumorzellen nicht-invasiv zu visualisieren . Diese Expression korreliert mit der Tumoraggressivität und einer schlechten Prognose, was T140 zu einem wichtigen Werkzeug für die Vorhersage des Tumorverhaltens und die Bewertung des Ansprechens auf Therapien macht .
Therapeutische Stratifizierung
Die Fähigkeit von T140, die CXCR4-Expression durch Tumoren zu quantifizieren, kann die Auswahl geeigneter Therapien beeinflussen. Durch die Bestimmung, ob Tumoren CXCR4 exprimieren, können Kliniker Patienten für die Behandlung mit gezielten Therapien stratifizieren, wodurch möglicherweise die therapeutischen Ergebnisse verbessert werden .
Überwachung der therapeutischen Wirksamkeit
In Verbindung mit bildgebenden Verfahren wie PET kann T140 verwendet werden, um Veränderungen der CXCR4-Expression als Reaktion auf die Therapie zu überwachen. Diese Anwendung ist entscheidend für die Beurteilung der Wirksamkeit von Therapien, die auf CXCR4 abzielen, und die Anpassung der Behandlungspläne entsprechend .
Forschung zu Metastasen
Das this compound hilft bei der Untersuchung von Metastasen, indem es die Verfolgung der CXCR4-Expression ermöglicht. Da CXCR4 zur metastatischen Aussaat in Organen beiträgt, die seinen Liganden SDF-1 exprimieren, kann T140 verwendet werden, um die Mechanismen der Krebsausbreitung zu untersuchen und potenzielle Interventionspunkte zu identifizieren .
Ultraschallbildgebung der vaskulären CXCR4-Expression
Eine neuartige Anwendung von T140 ist die Entwicklung gezielter Mikroblasen für die Ultraschallbildgebung der vaskulären CXCR4-Expression bei Krebs. Dieser strahlungsfreie Ansatz bietet eine kostengünstige Alternative zur PET-Bildgebung zur Visualisierung der CXCR4-Expression .
HIV-Forschung
Angesichts der Rolle von CXCR4 als Corezeptor für HIV auf CD4-T-Zellen ist das this compound in der HIV-Forschung wertvoll. Es kann verwendet werden, um die Interaktion zwischen dem Virus und seinem Corezeptor zu untersuchen, was möglicherweise zu neuen Erkenntnissen über die HIV-Pathogenese und -Behandlung führt .
Arzneimittelentwicklung
Die hohe Bindungsaffinität und antagonistische Aktivität von T140 gegenüber CXCR4 machen es zu einem erstklassigen Kandidaten für die Arzneimittelentwicklung. Es dient als Grundlage für die Entwicklung neuer Medikamente, die die CXCR4/SDF-1-Interaktion hemmen können, die bei verschiedenen Krankheiten eine Rolle spielt .
Stammzellmobilisierung
T140 könnte auch eine Rolle bei der Stammzellmobilisierung spielen, indem es die CXCR4/SDF-1-Achse stört. Diese Störung kann zur Freisetzung hämatopoetischer Stammzellen aus dem Knochenmark in den Blutkreislauf führen, was für Transplantationsprozeduren vorteilhaft ist .
Wirkmechanismus
Target of Action
The primary target of the T140 peptide is the chemokine receptor CXCR4 . CXCR4 is a G protein-coupled receptor (GPCR) that plays a crucial role in tumor aggressiveness, invasiveness, and metastasis formation . It is upregulated in more than 20 different human cancers and is the prominent receptor for the chemokine stromal cell-derived factor 1 (SDF-1/CXCL12) .
Mode of Action
T140 acts as a CXCR4 antagonist , inhibiting the entry of T cell line-tropic strains of HIV-1 (X4-HIV-1) into T cells . It binds to CXCR4, blocking the interaction between CXCR4 and its natural ligand, SDF-1/CXCL12 . This prevents the activation of the CXCR4 signaling pathway, which is involved in various cellular processes, including cell migration and proliferation .
Biochemical Pathways
The T140 peptide primarily affects the SDF-1/CXCR4 signaling pathway . By blocking this pathway, T140 can inhibit the migration, invasion, and proliferation of tumor cells . In the context of osteoarthritis, T140 has been shown to block the SDF-1/CXCR4 signaling pathway and prevent cartilage degeneration .
Pharmacokinetics
The T140 peptide has been developed into a robust and straightforward F-18 labeling route, allowing it to be used in positron emission tomography (PET) for noninvasive visualization of CXCR4 expression . The labeled T140 derivative, Al[18F]NOTA-T140, was found to accumulate in CXCR4 positive tumors, correlating with CXCR4 protein expression . .
Result of Action
The action of T140 leads to the inhibition of the SDF-1/CXCR4 signaling pathway, resulting in the prevention of tumor cell migration, invasion, and proliferation . In the context of osteoarthritis, T140 has been shown to prevent cartilage degeneration . Moreover, T140 can downregulate the expression of matrix-degrading enzymes .
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
(2S)-2-[[(3R,6S,9S,12S,15R,20R,23S,26S,29S,32S)-3,6-bis(4-aminobutyl)-15-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-5-carbamimidamidopentanoyl]amino]-5-carbamimidamidopentanoyl]amino]-3-naphthalen-2-ylpropanoyl]amino]-9,26-bis(3-carbamimidamidopropyl)-23-[3-(carbamoylamino)propyl]-12,29-bis[(4-hydroxyphenyl)methyl]-2,5,8,11,14,22,25,28,31-nonaoxo-17,18-dithia-1,4,7,10,13,21,24,27,30-nonazabicyclo[30.3.0]pentatriacontane-20-carbonyl]amino]-5-carbamimidamidopentanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C90H141N33O18S2/c91-35-5-3-17-58-74(129)116-63(18-4-6-36-92)83(138)123-43-13-24-70(123)82(137)120-66(46-51-28-33-56(125)34-29-51)78(133)115-61(21-10-40-108-88(100)101)73(128)113-62(22-11-42-110-90(104)141)76(131)121-68(80(135)117-64(84(139)140)23-12-41-109-89(102)103)48-142-143-49-69(81(136)119-65(45-50-26-31-55(124)32-27-50)77(132)114-60(72(127)112-58)20-9-39-107-87(98)99)122-79(134)67(47-52-25-30-53-14-1-2-15-54(53)44-52)118-75(130)59(19-8-38-106-86(96)97)111-71(126)57(93)16-7-37-105-85(94)95/h1-2,14-15,25-34,44,57-70,124-125H,3-13,16-24,35-43,45-49,91-93H2,(H,111,126)(H,112,127)(H,113,128)(H,114,132)(H,115,133)(H,116,129)(H,117,135)(H,118,130)(H,119,136)(H,120,137)(H,121,131)(H,122,134)(H,139,140)(H4,94,95,105)(H4,96,97,106)(H4,98,99,107)(H4,100,101,108)(H4,102,103,109)(H3,104,110,141)/t57-,58-,59-,60-,61-,62-,63+,64-,65-,66-,67-,68-,69-,70-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IMOHHNXUCDZLKM-ADZSTZGASA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(CSSCC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N2C1)CCCCN)CCCCN)CCCNC(=N)N)CC3=CC=C(C=C3)O)NC(=O)C(CC4=CC5=CC=CC=C5C=C4)NC(=O)C(CCCNC(=N)N)NC(=O)C(CCCNC(=N)N)N)C(=O)NC(CCCNC(=N)N)C(=O)O)CCCNC(=O)N)CCCNC(=N)N)CC6=CC=C(C=C6)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@H]2C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@@H](CSSC[C@@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@@H](C(=O)N2C1)CCCCN)CCCCN)CCCNC(=N)N)CC3=CC=C(C=C3)O)NC(=O)[C@H](CC4=CC5=CC=CC=C5C=C4)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](CCCNC(=N)N)N)C(=O)N[C@@H](CCCNC(=N)N)C(=O)O)CCCNC(=O)N)CCCNC(=N)N)CC6=CC=C(C=C6)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C90H141N33O18S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80177446 | |
| Record name | T140 peptide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80177446 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
2037.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
229030-20-0 | |
| Record name | T140 peptide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0229030200 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | T140 peptide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80177446 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



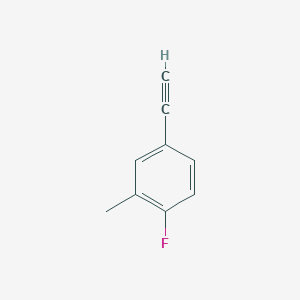
![2-Benzyl 1-tert-butyl (2S,4R)-4-[(4-bromophenyl)methyl]-5-oxopyrrolidine-1,2-dicarboxylate](/img/structure/B1602342.png)
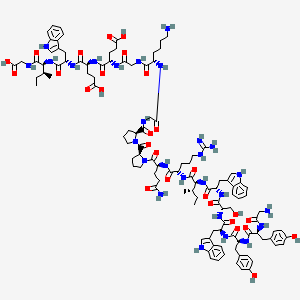


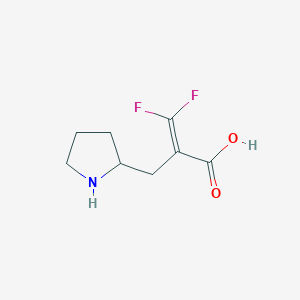

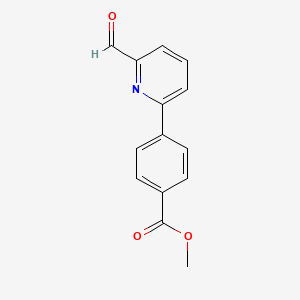
![2-{4-[(tert-Butoxycarbonyl)amino]piperidin-1-yl}but-3-enoic acid](/img/structure/B1602351.png)
